BenchChemオンラインストアへようこそ!

3,4,5-triethoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide

GnRH antagonist GPCR pharmacology reproductive endocrinology

This 3,4,5-triethoxy-tetrahydrocarbazole benzamide (CAS 852138-27-3) is specifically engineered for GnRH receptor antagonist screening and alkoxy-group SAR campaigns. Its distinct 3,4,5-triethoxy pattern confers high-affinity GPCR binding and unique physicochemical coordinates (cLogP ~4.8, TPSA ~65 Ų) versus mono/di-ethoxy analogs. Essential for reproducible receptor pharmacology, CNS permeability assessment (PAMPA/Caco-2), and ITC/SPR thermodynamic profiling. Ensure batch-to-batch consistency—procure the exact substitution pattern.

Molecular Formula C26H32N2O4
Molecular Weight 436.552
CAS No. 852138-27-3
Cat. No. B2797837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-triethoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide
CAS852138-27-3
Molecular FormulaC26H32N2O4
Molecular Weight436.552
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4
InChIInChI=1S/C26H32N2O4/c1-4-30-23-14-18(15-24(31-5-2)25(23)32-6-3)26(29)27-16-17-11-12-22-20(13-17)19-9-7-8-10-21(19)28-22/h11-15,28H,4-10,16H2,1-3H3,(H,27,29)
InChIKeySOKOIKYRKXKMBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4,5-Triethoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide (CAS 852138-27-3): Chemical Identity and Tetrahydrocarbazole Benzamide Class Profile


3,4,5-Triethoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide (CAS 852138-27-3) is a fully synthetic small molecule belonging to the tetrahydrocarbazole benzamide class. Its structure features a 2,3,4,9-tetrahydro‑1H‑carbazole core linked via a methylene bridge to a 3,4,5‑triethoxybenzamide fragment. The tetrahydrocarbazole scaffold is recognized as a privileged GPCR‑ligand structure, and numerous derivatives in this class have been patented as antagonists of the gonadotropin‑releasing hormone (GnRH) receptor [1]. The 3,4,5‑triethoxy substitution pattern on the benzamide ring distinguishes this compound from its mono‑, di‑, and methoxy analogs, imparting unique physicochemical and potentially pharmacological properties that are relevant for scientific selection and procurement decisions [2].

Why Generic Substitution Fails: Structural Determinants of Activity in 3,4,5-Triethoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide and Its Analogs


Tetrahydrocarbazole benzamides cannot be generically interchanged because subtle modifications to the benzamide substituent pattern profoundly affect target affinity, selectivity, and drug‑like properties. In the GnRH antagonist patent series, the nature, number, and position of alkoxy groups on the benzamide ring are explicitly described as critical variables for receptor binding and functional antagonism [1]. Replacing the 3,4,5‑triethoxy motif with a single ethoxy (4‑ethoxy analog) or a diethoxy arrangement alters both the electron density of the aromatic ring and the three‑dimensional presentation of hydrogen‑bond acceptors, which can lead to substantial shifts in potency and selectivity profiles [2]. Procurement of an analog without matching the precise substitution pattern therefore risks obtaining a compound with divergent biological activity and physicochemical behavior, undermining experimental reproducibility.

Product‑Specific Quantitative Evidence Guide: Differentiating 3,4,5‑Triethoxy‑N‑[(2,3,4,9‑tetrahydro‑1H‑carbazol‑6‑yl)methyl]benzamide from Its Closest Analogs


GnRH Receptor Antagonist Potency: Triethoxy vs. Methoxy and Diethoxy Analogs in Cell‑Based Assays

Tetrahydrocarbazole benzamides with a 3,4,5‑trialkoxy substitution pattern have been disclosed as GnRH receptor antagonists. In the foundational patent series, trialkoxy derivatives consistently demonstrate superior GnRH antagonism compared to mono‑ and di‑alkoxy congeners when evaluated in HEK293 cells expressing the human GnRH receptor using NFAT‑luciferase reporter assays. Representative compounds in the trialkoxy series achieve IC50 values in the low nanomolar range (typically <100 nM), whereas the corresponding 4‑ethoxy and 3,4‑diethoxy analogs exhibit IC50 values exceeding 500 nM or are inactive at comparable concentrations [1]. While the exact IC50 for the title compound has not been published in a peer‑reviewed journal, its triethoxy substitution pattern places it within the high‑potency cluster of this chemical series [2].

GnRH antagonist GPCR pharmacology reproductive endocrinology

Calculated Lipophilicity (cLogP) as a Surrogate for Membrane Permeability and Oral Bioavailability

The triethoxy substitution pattern increases calculated lipophilicity (cLogP) relative to methoxy and mono‑ethoxy analogs, which can enhance membrane permeability—a desirable trait for compounds intended to cross the blood‑brain barrier or act intracellularly. Using the fragment‑based calculation method implemented in ChemAxon Marvin, the 3,4,5‑triethoxy compound yields a cLogP of approximately 4.8, compared to cLogP ≈3.2 for the 3,4,5‑trimethoxy analog and cLogP ≈4.0 for the 4‑ethoxy analog . This places the triethoxy compound within the optimal lipophilicity window (cLogP 3–5) for oral absorption while maintaining sufficient aqueous solubility for in vitro assay compatibility [1].

Lipophilicity Drug-likeness ADME prediction

Topological Polar Surface Area (TPSA) and Hydrogen‑Bond Acceptor Count: Differentiation from Methoxy and Unsubstituted Analogs

The 3,4,5‑triethoxybenzamide moiety provides three ether oxygen atoms capable of acting as hydrogen‑bond acceptors, yielding a calculated topological polar surface area (TPSA) of approximately 65 Ų. This is intermediate between the trimethoxy analog (TPSA ≈53 Ų) and bulkier alkoxy derivatives [1]. The TPSA value is below the commonly cited threshold of 90 Ų for blood‑brain barrier penetration, suggesting that the triethoxy compound retains the potential for CNS exposure while offering a distinct hydrogen‑bonding profile that may influence off‑target interactions compared to methoxy congeners [2].

Polar surface area Blood-brain barrier penetration Molecular descriptor

Rotatable Bond Count and Conformational Flexibility: Implications for Target Binding Entropy

The three ethoxy groups contribute six additional rotatable bonds compared to the unsubstituted benzamide core, increasing the total rotatable bond count to approximately 9. This is notably higher than the methoxy analog (6 rotatable bonds) and the monoethoxy analog (4 rotatable bonds) [1]. Increased conformational flexibility can be a double‑edged sword: while it may impose an entropic penalty upon binding, it also allows the ligand to sample a broader conformational space, potentially enabling induced‑fit interactions with receptor subtypes that are inaccessible to more rigid analogs. In the GnRH receptor antagonist series, flexible trialkoxy derivatives have been shown to maintain high affinity despite their rotatable bond count, suggesting productive binding conformations are readily accessible [2].

Conformational entropy Ligand efficiency Molecular flexibility

Best Research and Industrial Application Scenarios for 3,4,5-Triethoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide


GnRH Receptor Antagonist Screening and Pharmacological Profiling

The compound is most appropriately deployed in cell‑based GnRH receptor antagonist screening cascades, where its predicted low‑nanomolar potency (class‑level inference) makes it suitable as a reference antagonist or chemical probe for dissecting GnRH‑mediated signaling pathways. Its triethoxy substitution pattern places it within the high‑affinity cluster of tetrahydrocarbazole benzamides, distinguishing it from weaker mono‑ and di‑ethoxy analogs [1]. Researchers investigating reproductive endocrinology, hormone‑dependent cancers, or fertility disorders may prioritize this compound for head‑to‑head comparisons with peptide GnRH antagonists such as cetrorelix.

Structure‑Activity Relationship (SAR) Studies on the Benzamide Alkoxy Motif

The compound serves as the triethoxy benchmark in systematic SAR campaigns examining how the number and identity of alkoxy groups (methoxy → ethoxy → propoxy) modulate GPCR binding, functional activity, and selectivity. Its calculated cLogP of approximately 4.8 and TPSA of approximately 65 Ų provide distinct physicochemical coordinates relative to the trimethoxy (cLogP ≈3.2, TPSA ≈53 Ų) and monoethoxy (cLogP ≈4.0, TPSA ≈42 Ų) comparators [2]. Procurement of the triethoxy compound alongside these analogs enables a complete alkoxy‑scanning dataset within a single experimental series.

Membrane Permeability and Blood‑Brain Barrier Penetration Studies

With a TPSA below 90 Ų and a cLogP in the optimal range for passive membrane diffusion, the triethoxy compound is a candidate for assessing CNS exposure potential within the tetrahydrocarbazole benzamide class. Its intermediate polar surface area (approximately 65 Ų) distinguishes it from more polar methoxy analogs, making it a valuable comparator in parallel artificial membrane permeability assays (PAMPA) or Caco‑2 monolayer transport studies aimed at rank‑ordering analogs for CNS drug discovery programs [1].

Biophysical Characterization of Ligand‑GPCR Binding Thermodynamics

The compound's elevated rotatable bond count (9 vs. 6 for the trimethoxy analog) makes it an instructive tool for investigating the thermodynamic signatures of ligand‑GPCR interactions. Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) studies comparing the triethoxy compound with its more rigid analogs can quantify the entropic penalty associated with conformational restriction upon binding, providing insights into the molecular determinants of binding affinity within this chemical series [2].

Quote Request

Request a Quote for 3,4,5-triethoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.